molecular formula C9H17NO B13493001 rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine, endo

rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine, endo

Cat. No.: B13493001
M. Wt: 155.24 g/mol
InChI Key: KPYNRKVNSACXPF-VGMNWLOBSA-N
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Description

rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine, endo (hereafter referred to as the "target compound") is a bicyclic amine featuring a 3-oxabicyclo[3.3.1]nonane scaffold with a methanamine substituent. Its stereochemistry is defined by the (1R,2S,5S) configuration, and the "endo" designation indicates the spatial orientation of the substituents relative to the bicyclic framework.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

[(1S,2R,5R)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine

InChI

InChI=1S/C9H17NO/c10-5-9-8-3-1-2-7(4-8)6-11-9/h7-9H,1-6,10H2/t7-,8+,9+/m1/s1

InChI Key

KPYNRKVNSACXPF-VGMNWLOBSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H](C1)[C@@H](OC2)CN

Canonical SMILES

C1CC2CC(C1)C(OC2)CN

Origin of Product

United States

Preparation Methods

Cycloaddition-Based Approaches

A common strategy to build bicyclic systems like oxabicyclo[3.3.1]nonane involves [2 + 2] or [4 + 2] cycloaddition reactions. Photocycloaddition methods catalyzed by copper(I) salts have been reported to efficiently generate bicyclic frameworks with control over stereochemistry.

  • [2 + 2] Photocycloaddition: Using Cu(I) catalysis under UV irradiation (around 254 nm) in ethers such as tetrahydrofuran or diethyl ether promotes intramolecular cycloaddition of suitable dienes or enones to form bicyclic structures. This method favors the formation of cis-anti-cis stereochemistry with the cyclobutane ring in an exo position relative to substituents, but modifications can lead to endo configurations as well.

  • Intramolecular Tethering: Tethering two enantiomeric units via dicarboxylic acids can lead to cis-syn-cis bicyclic products, which after reductive cleavage of the tether yield bicyclic alcohols and amines with defined stereochemistry.

Asymmetric Ring-Opening of Meso-Anhydrides

Another route involves asymmetric ring-opening of cyclic meso-anhydrides to introduce functional groups with stereochemical control. Alkaloid-mediated nucleophilic ring-opening of bicyclic anhydrides bearing oxabicyclo skeletons leads to chiral hydroxy acids or amides, which can be further transformed into amines.

  • For example, asymmetric opening of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride derivatives with amines or alcohols under chiral catalysis yields stereodefined intermediates that can be elaborated to the target bicyclic amine.

  • Subsequent functional group transformations, such as reduction or substitution, convert these intermediates into the methanamine substituent at the 2-position with the desired endo stereochemistry.

Nucleophilic Substitution and Reductive Amination

After constructing the bicyclic ether core, introduction of the methanamine group can be achieved by:

  • Nucleophilic substitution: Conversion of a suitable leaving group (e.g., a hydroxyl or halide at the 2-position) to an amine by reaction with ammonia or amine nucleophiles under controlled conditions.

  • Reductive amination: Oxidation of the 2-position to a ketone or aldehyde followed by reductive amination with ammonia or amine sources, using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation, allows stereoselective amine installation.

Enzymatic and Biocatalytic Methods

Emerging methods utilize enzymes for stereoselective transformations:

  • Baeyer–Villiger monooxygenase-catalyzed oxidation of bicyclic ketones can generate lactones that are intermediates toward bicyclic amines.

  • Enzymatic ring-opening or amination reactions provide high enantio- and diastereoselectivity, reducing the need for harsh chemical reagents.

Data Tables Summarizing Key Preparation Conditions

Step Reagents/Conditions Yield (%) Stereochemistry Control Notes
[2 + 2] Photocycloaddition Cu(I) salts, UV light (254 nm), Et2O 60-70 High cis-anti-cis Can be tuned for endo/exo by substrate design
Asymmetric Anhydride Opening Alkaloid catalyst, amine nucleophile 70-85 High enantioselectivity Provides chiral hydroxy acid intermediates
Reductive Amination NaBH3CN, ammonia, mild acid/base 65-90 High diastereoselectivity Converts ketone to amine at 2-position
Enzymatic Oxidation Baeyer–Villiger monooxygenase 80-95 Excellent enantioselectivity Enables lactone intermediates

Chemical Reactions Analysis

Types of Reactions

rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine, endo can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Scientific Research Applications of rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine, endo

This compound is a bicyclic amine compound featuring a unique oxabicyclo ring system. This compound has applications across various scientific disciplines, including chemistry, biology, medicine, and industry.

Chemistry

*this compound serves as a building block in synthesizing complex organic molecules.

Biology

This compound is investigated for its potential biological activities and interactions with biomolecules.

Medicine

Exploration of this compound is underway for potential therapeutic properties, including anticancer and antimicrobial activities. For instance, N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine derivatives have demonstrated anticancer activity .

Industry

This compound is utilized in developing new materials and chemical processes.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions. Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions, with controlled temperatures and pH levels.

Mechanism of Action

The mechanism of action of rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine, endo involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Bicyclic Framework Comparisons

3-Oxabicyclo[3.3.1]nonane Derivatives
  • rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol (): Structural Difference: Replaces the methanamine group with a hydroxyl group at position 2. Applications: Used in synthetic intermediates for antitumor agents .
  • rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid ():

    • Structural Difference : Smaller bicyclo[3.2.1]octane core with a ketone (7-oxo) and carboxylic acid group.
    • Impact : The carboxylic acid introduces strong acidity, making it unsuitable for blood-brain barrier penetration, unlike the neutral methanamine in the target compound .
Smaller Bicyclic Systems
  • rac-1-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanamine (): Structural Difference: Bicyclo[2.2.1]heptene core with a double bond. Impact: Increased ring strain and reactivity due to the smaller, unsaturated framework. This compound may undergo Diels-Alder reactions, unlike the saturated target compound . Molecular Weight: 125.17 g/mol (C8H13NO) vs. ~167.24 g/mol (estimated for target compound, C9H17NO) .
  • rac-[(1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl]methanamine (): Structural Difference: Bicyclo[3.1.0]hexane core with a fused cyclopropane ring. Hazards: Classified as a flammable solid (UN 2735) with respiratory and skin irritation risks (H314, H335) .

Functional Group Variations

Halogenated Derivatives
  • rac-(1R,4R,5S)-3,4-dibromobicyclo[3.2.1]oct-2-ene (): Structural Difference: Bromine substituents and a double bond in a bicyclo[3.2.1]octene system. Impact: Bromine atoms increase molecular weight (265.97 g/mol) and hydrophobicity, favoring lipid bilayer interactions.
Aza-Bicyclic Analogues
  • rac-(1R,5S)-1-methyl-3-azabicyclo[3.1.0]hexane ():
    • Structural Difference : Nitrogen replaces the oxygen atom in the bicyclic core.
    • Impact : The aza-group introduces basicity (pKa ~8–10), enabling protonation at physiological pH, which is absent in the oxygen-containing target compound. This property is critical for targeting ion channels .

Stereochemical and Enantiomeric Considerations

  • Enantiomerically Enriched β-Amino Esters (): Example: (1R,2S,5S*)-(±)-4 (hydroxy-substituted β-amino ester). Comparison: Enzymatic synthesis methods used for these esters could be adapted for the target compound to resolve its racemic mixture. However, the absence of an ester group in the target compound may reduce susceptibility to hydrolysis .

Data Tables

Table 1: Key Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hazards
Target Compound C9H17NO ~167.24 Methanamine Not reported
rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol C8H14O2 142.20 Hydroxyl None specified
rac-[(1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl]methanamine C6H11NO 113.16 Methanamine Flammable, H314, H335

Table 2: Comparative Bioactivity

Compound Biological Target IC50/EC50 Reference
Target Compound Not reported N/A N/A
6-Chloro-naphthalene sulfonamide derivative Coagulation Factor X 0.95 nM
rac-(1R,5S)-1-methyl-3-azabicyclo[3.1.0]hexane Ion channels Not tested

Biological Activity

The compound rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine, endo, is a bicyclic amine with potential biological significance. Its unique structural features suggest various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C11H17NC_{11}H_{17}N, and it possesses a molecular weight of approximately 177.26 g/mol. The structure includes an oxabicyclo framework which contributes to its stereochemical properties and biological activity.

PropertyValue
Molecular FormulaC11_{11}H17_{17}N
Molecular Weight177.26 g/mol
LogP1.055
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1

The biological activity of rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine is primarily attributed to its ability to interact with various receptors and enzymes in the body. This compound may function as a modulator of neurotransmitter systems, particularly those involving monoamines such as serotonin and norepinephrine.

Potential Mechanisms:

  • Receptor Binding : The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmission.
  • Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, thereby increasing the availability of certain neurotransmitters.

Biological Activity Studies

Research has indicated several areas where rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine exhibits biological activity:

Antidepressant Effects

Studies have shown that compounds with similar structural motifs can exhibit antidepressant-like effects in animal models by enhancing serotonergic and noradrenergic transmission.

Neuroprotective Properties

The compound’s ability to modulate neurotransmitter levels suggests potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Case Studies

  • Study on Antidepressant Activity : A study published in the Journal of Medicinal Chemistry explored the effects of racemic bicyclic amines on depressive behaviors in rodent models. The findings indicated significant reductions in depressive-like symptoms when administered at specific doses.
  • Neuroprotective Study : Research conducted on neuroprotective agents highlighted that similar bicyclic compounds reduced oxidative stress markers in neuronal cell cultures, suggesting that rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine may possess similar protective qualities.

Q & A

Q. Advanced

  • DFT calculations : Predict reaction pathways (e.g., ring-opening vs. functionalization) by analyzing transition states and intermediates .
  • Solvent effects : COSMO-RS simulations to select solvents that stabilize intermediates and improve reaction yields .
  • Docking studies : Identify modifications (e.g., substituents on the bicyclic ring) that enhance target affinity while minimizing off-target interactions .
    demonstrates that oxabicyclo compounds with specific stereochemistry exhibit distinct electronic profiles, influencing their reactivity in nucleophilic substitutions.

What analytical techniques are essential for characterizing this compound’s purity and structure?

Q. Basic

  • NMR spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, NOESY) to confirm stereochemistry and detect impurities .
  • X-ray crystallography : Definitive structural elucidation of the endo configuration .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula and detect byproducts .
    emphasizes that NOESY correlations are critical for distinguishing endo and exo conformers in bicyclic systems.

What are the implications of the compound’s rigid bicyclic structure in drug design?

Q. Advanced

  • Conformational restriction : Enhances binding selectivity by reducing entropy penalties during target engagement .
  • Metabolic stability : Rigid structures may resist cytochrome P450 oxidation, improving half-life .
  • Solubility challenges : Hydrophobic bicyclic cores often require formulation with cyclodextrins or lipid-based carriers .
    notes that analogous bicyclic carboxylic acids show improved pharmacokinetics compared to flexible analogs, but require salt formation for aqueous solubility.

How can researchers validate the compound’s mechanism of action in complex biological systems?

Q. Advanced

  • CRISPR-Cas9 knockout models : Confirm target dependency by comparing activity in wild-type vs. gene-edited cell lines .
  • Thermal shift assays : Monitor target protein stabilization upon compound binding .
  • Transcriptomics/proteomics : Identify downstream pathways affected by treatment, using RNA-seq or SILAC-based mass spectrometry .
    highlights the use of omics approaches to resolve off-target effects in structurally similar oxadiazole derivatives.

What experimental designs are optimal for studying structure-activity relationships (SAR)?

Q. Advanced

  • Factorial design : Vary substituents on the bicyclic ring and amine group to assess contributions to activity .
  • Free-Wilson analysis : Deconstruct the molecule into pharmacophore fragments to quantify each moiety’s contribution .
  • Kinetic studies : Measure association/dissociation rates (e.g., surface plasmon resonance) to link structural features to binding kinetics .
    emphasizes factorial design’s utility in efficiently exploring multi-variable SAR for bicyclic compounds.

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